![molecular formula C12H10N4O2 B512344 6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 85459-97-8](/img/structure/B512344.png)
6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
“6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a compound that is part of the pyrano[2,3-c]pyrazole derivatives . These derivatives are important building blocks in many medicinally active new chemical entities . They have wide applications in pharmaceuticals and in organic synthesis as essential intermediates . These moieties have anticancer, anti-inflammatory, antimicrobial, fungicidal, insecticidal, molluscicidal, and analgesic properties and they also inhibit human Chk1 kinase .
Synthesis Analysis
The synthesis of this compound was achieved by a one-pot multicomponent protocol . The process involved treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of [BMIM]BF4 as a medium at 70–75°C for 110–120 minutes . This synthetic strategy has the advantages of excellent yields, straightforward protocol, being environment friendly, short reaction times, and mild reaction conditions . The need for a catalyst and solvent are avoided by using the catalytically active ionic liquid as a medium .
Scientific Research Applications
Anticancer Activity
Pyrazoles, including the compound , have been found to exhibit anticancer properties. They show distinctive patterns of sensitivity against individual cell lines and a broad spectrum of antitumor activity .
Anti-inflammatory Activity
These compounds also play a role in anti-inflammatory applications. Their structure allows them to be used in the treatment and management of inflammation-related conditions .
Anticonvulsant Activity
The anticonvulsant properties of pyrazoles make them candidates for the development of new treatments for convulsive disorders .
Antioxidant Activity
Pyrazoles have demonstrated antioxidant activities, which are important for protecting cells from damage caused by oxidative stress .
Antimicrobial Activities
The antimicrobial activities of these compounds allow them to be used in the fight against various bacterial and fungal infections .
Apoptosis Agonists
The compound has been predicted to exhibit activity as apoptosis agonists, which could be beneficial in inducing programmed cell death in cancer cells .
Each of these applications represents a significant area of research and potential therapeutic use. The versatility of pyrazoles in medicinal chemistry highlights their importance and the ongoing efforts to explore their full potential.
Theoretical and molecular mechanistic investigations of novel (3-(furan…) Synthesis of some (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones… Synthesis and Phosphonylation of 6-Amino-4-aryl-2-thioxo-1,2,3,4…
Mechanism of Action
The synthesized derivatives of this compound were assessed for cytotoxic potential against PANC-1 and SKOV-3 cells . One of the derivatives showed good cytotoxicity with an IC50 value of 8.5 and 9.1 µM against PANC-1 and SKOV-3 cells, respectively . Docking studies revealed that this compound exhibited good binding energy (–7.3 kcal/mol) against human epidermal growth factor receptor protein .
properties
IUPAC Name |
6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-6-9-10(8-3-2-4-17-8)7(5-13)11(14)18-12(9)16-15-6/h2-4,10H,14H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHARQVNAUNOBNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327852 | |
Record name | 6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
85459-97-8 | |
Record name | 6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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